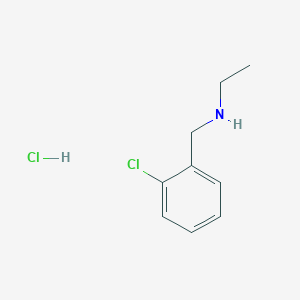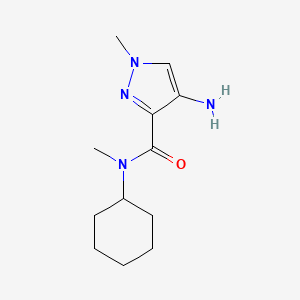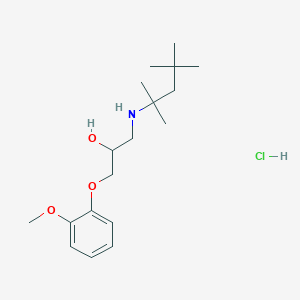![molecular formula C15H9FN4S B2909303 3-(2-Fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 874463-96-4](/img/structure/B2909303.png)
3-(2-Fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2-Fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a compound with the molecular formula C15H9FN4S . It is nearly planar, with respect to the [1,2,4]-triazolo [3,4- b ] [1,3,4]thiadiazole system . The fluorophenyl ring (C10—C15) form dihedral angles of 2.55 (6)° and the phenyl ring (C1—C6) form dihedral angles of 3.83 (3)° .
Molecular Structure Analysis
The crystal structure of the compound is orthorhombic, Pna 2 1 (no. 33), with a = 18.9361 (2) Å, b = 11.5248 (1) Å, c = 6.0142 (1) Å, V = 1312.52 (3) Å 3, Z = 4, Rgt(F) = 0.0263, wRref(F2) = 0.0706, T = 100 K .Applications De Recherche Scientifique
Anticancer Activity
Compounds structurally similar to 3-(2-Fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have shown promising results in anticancer research. A study synthesized a series of fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and tested them against cancerous cell lines including human breast cancer (MCF7), human osteosarcoma (SaOS-2), and human myeloid leukemia (K562). The compounds demonstrated moderate to good antiproliferative potency, indicating their potential as prospective anticancer drugs (Chowrasia et al., 2017).
Antioxidant and Anticancer Properties
Another study focused on the antioxidant properties of triazolo-thiadiazoles, which are structurally related to this compound. It found that these compounds exhibited a potent antioxidant effect and a dose-dependent cytotoxic effect on hepatocellular carcinoma cell line (HepG2), suggesting their potential as both antioxidants and anticancer agents (Sunil et al., 2010).
Structural Characterization and Potential Cytotoxic Activity
A study on two structural analogs of this compound emphasized their structural determination and suggested their use as cytotoxic agents. This highlights the importance of understanding the molecular structure for the development of potential pharmaceutical applications (Gündoğdu et al., 2017).
Structural and Energetic Properties
Investigating the structural and energetic properties of closely related derivatives, researchers analyzed weak noncovalent interactions and their impact on molecular structures. This type of study is crucial for understanding how subtle changes in molecular structure can influence the bioactivity and stability of pharmaceutical compounds (Al-Wahaibi et al., 2022).
Mécanisme D'action
Target of Action
The primary target of 3-(2-Fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is Shikimate dehydrogenase . This enzyme is essential for the biosynthesis of the chorismate end product and is a promising therapeutic target, especially for the discovery and development of new-generation anti-TB agents .
Mode of Action
The compound interacts with its target, Shikimate dehydrogenase, by inhibiting its activity . This interaction results in the disruption of the biosynthesis of the chorismate end product, which is crucial for the survival and proliferation of certain microorganisms .
Biochemical Pathways
The inhibition of Shikimate dehydrogenase affects the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in microorganisms . The downstream effects of this inhibition include the disruption of protein synthesis and the growth of the microorganisms .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability due to the presence of fluorine, which can enhance the lipophilicity and thus the absorption of the compound .
Result of Action
The result of the compound’s action is the inhibition of the growth of microorganisms, such as Mycobacterium tuberculosis . This is due to the disruption of the shikimate pathway and the subsequent effects on protein synthesis .
Orientations Futures
The development of low-toxicity and high-efficiency fungicides has become an increasingly important research direction . Natural products have proven to be an important source of new pesticide research and development due to their structural diversity, target specificity, unique mechanism, and low risk of drug resistance .
Analyse Biochimique
Biochemical Properties
It is known that 1,2,4-triazoles, the family to which this compound belongs, have been incorporated into a variety of biologically active compounds possessing antimicrobial, antibacterial, antiproliferative, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antifungal, antitumor, antileishmanial, and antitrypanosomal activities .
Cellular Effects
Based on the known properties of similar 1,2,4-triazole compounds, it can be hypothesized that this compound may have significant effects on various types of cells and cellular processes .
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN4S/c16-12-9-5-4-8-11(12)13-17-18-15-20(13)19-14(21-15)10-6-2-1-3-7-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTSQNHMWMOXNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2909220.png)

![2-[(2R,4S)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2909223.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2909225.png)
![4-Chloro-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide](/img/structure/B2909228.png)
![methyl 2-{[1-methyl-3-(methylcarbamoyl)-1H-pyrazol-4-yl]amino}acetate](/img/structure/B2909230.png)

![2-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2909232.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2909235.png)

![3-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2909239.png)

![2-nitro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2909241.png)

